molecular formula C20H12O4 B071720 Palmarumycin CP(1) CAS No. 159933-90-1

Palmarumycin CP(1)

Cat. No. B071720
M. Wt: 316.3 g/mol
InChI Key: LVOXAJYEGVDSQA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Palmarumycin CP(1) is a natural product isolated from the fermentation broth of the fungus Gliocladium sp. Palmarumycin CP(1) is a potent inhibitor of topoisomerase I and has shown promising results in various scientific research applications.

Scientific Research Applications

  • Antifungal and Antibacterial Properties : Palmarumycin CP(1), along with other palmarumycins, was initially isolated from the fungus Coniothyrium palmarum. These compounds exhibited notable antifungal and antibacterial activities, attributed to their unique structural features, such as the 1,8-dihydroxynaphthalene unit connected by a spiroacetal to a partially reduced naphthalene unit (Krohn et al., 1994).

  • Antimalarial and Antituberculosis Activity : A study on palmarumycins isolated from the mangrove fungus BCC 25093 found that compounds like palmarumycin CP(1) showed activity against Plasmodium falciparum, the causative agent of malaria, and Mycobacterium tuberculosis, responsible for tuberculosis. These findings highlight their potential as antimalarial and antituberculosis agents (Bunyapaiboonsri et al., 2015).

  • Cytotoxic Activity Against Cancer Cells : Palmarumycins, including CP(1), have shown cytotoxic effects against various cancer cell lines. Their unique molecular structure contributes to their potential as antineoplastic agents (Powis et al., 2006).

  • Antileishmanial Activity : Palmarumycin CP(1) demonstrated significant activity against Leishmania donovani, a parasite responsible for leishmaniasis. This suggests its potential use in treating parasitic infections (Martínez-Luis et al., 2009).

  • Anti-L. donovani Activity in Macrophage/Amastigote Model : A study on palmarumycin CP18, closely related to CP(1), showed its efficacy against L. donovani in a macrophage/amastigote model, highlighting its potential in anti-leishmanial therapies (Ortega et al., 2014).

  • Reversing Azole Resistance in Candida Strains : Palmarumycin P3, another analog, was effective in reversing azole resistance in Candida strains by blocking the efflux pump Mdr1. This suggests that palmarumycins could be useful in overcoming drug resistance in fungal infections (Song et al., 2022).

properties

CAS RN

159933-90-1

Product Name

Palmarumycin CP(1)

Molecular Formula

C20H12O4

Molecular Weight

316.3 g/mol

IUPAC Name

8'-hydroxyspiro[2,4-dioxatricyclo[7.3.1.05,13]trideca-1(12),5,7,9(13),10-pentaene-3,4'-naphthalene]-1'-one

InChI

InChI=1S/C20H12O4/c21-14-7-3-6-13-19(14)15(22)10-11-20(13)23-16-8-1-4-12-5-2-9-17(24-20)18(12)16/h1-11,21H

InChI Key

LVOXAJYEGVDSQA-UHFFFAOYSA-N

SMILES

C1=CC2=C3C(=C1)OC4(C=CC(=O)C5=C4C=CC=C5O)OC3=CC=C2

Canonical SMILES

C1=CC2=C3C(=C1)OC4(C=CC(=O)C5=C4C=CC=C5O)OC3=CC=C2

Other CAS RN

159933-90-1

synonyms

palmarumycin CP(1)
palmarumycin CP1

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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